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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbonitrile

Cat. No.: B1315567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and

experimental protocols for the reaction of 6-methylpyridazine-3-carbonitrile with various

nucleophiles. The pyridazine scaffold is of significant interest in medicinal chemistry, and the

functionalization of 6-methylpyridazine-3-carbonitrile opens avenues for the synthesis of

novel compounds with potential therapeutic applications.

Overview of Reactivity
6-Methylpyridazine-3-carbonitrile is an activated heterocyclic system poised for nucleophilic

aromatic substitution (SNAr). The electron-withdrawing nature of the pyridazine ring,

compounded by the cyano group at the 3-position, renders the carbon atoms of the ring,

particularly C3 and C6, electrophilic and susceptible to attack by nucleophiles. While direct

reaction at the carbon bearing the cyano group can be challenging, the cyano group itself can

also undergo nucleophilic attack under certain conditions. The following sections detail the

reactions with common classes of nucleophiles: amines, alcohols (alkoxides), and thiols.

Reaction with Amine Nucleophiles
The reaction of 6-methylpyridazine-3-carbonitrile with primary and secondary amines is a

valuable method for the synthesis of 3-amino-6-methylpyridazine derivatives. These
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compounds are prevalent in pharmacologically active molecules. The reaction typically

proceeds via a nucleophilic aromatic substitution mechanism.

Quantitative Data for Reactions with Amines
Note: The following data is based on analogous reactions with substituted pyridazines and may

require optimization for 6-methylpyridazine-3-carbonitrile.

Nucleoph
ile

Product Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Piperidine

6-Methyl-3-

(piperidin-

1-

yl)pyridazin

e

Ethanol Reflux 2-6 Good [1]

Morpholine

4-(6-

Methylpyrid

azin-3-

yl)morpholi

ne

Ethanol Reflux 2-6 Good
Inferred

from[1]

Aniline

N-Phenyl-

6-

methylpyrid

azin-3-

amine

DMF 100-120 12-24
Moderate

to Good

Inferred

from[2]

Benzylami

ne

N-Benzyl-

6-

methylpyrid

azin-3-

amine

Dioxane Reflux 8-16
Moderate

to Good

Inferred

from[2]

Experimental Protocol: Synthesis of 4-(6-
Methylpyridazin-3-yl)morpholine

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1315567?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24666292/
https://pubmed.ncbi.nlm.nih.gov/24666292/
https://www.mdpi.com/2673-401X/3/4/28
https://www.mdpi.com/2673-401X/3/4/28
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

6-Methylpyridazine-3-carbonitrile

Morpholine

Ethanol, absolute

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating

Rotary evaporator

Silica gel for column chromatography

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

To a solution of 6-methylpyridazine-3-carbonitrile (1.0 mmol) in absolute ethanol (10 mL)

in a round-bottom flask, add morpholine (1.2 mmol, 1.2 equivalents).

The reaction mixture is stirred and heated to reflux for 4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

After completion of the reaction, the solvent is removed under reduced pressure using a

rotary evaporator.

The crude residue is purified by column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

The structure of the product can be confirmed by 1H NMR, 13C NMR, and mass

spectrometry.
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Reaction Pathway: Nucleophilic Aromatic Substitution
with Amines

6-Methylpyridazine-3-carbonitrile + R₂NH Meisenheimer Complex
(Intermediate)

Nucleophilic Attack 3-(Dialkylamino)-6-methylpyridazine + HCNLoss of Cyanide

6-Methylpyridazine-3-carbonitrile + RO⁻Na⁺ Meisenheimer Complex
(Intermediate)

Nucleophilic Attack 3-Alkoxy-6-methylpyridazine + NaCNLoss of Cyanide
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6-Methylpyridazine-3-carbonitrile + RS⁻Na⁺ Meisenheimer Complex
(Intermediate)

Nucleophilic Attack 3-(Alkyl/Arylthio)-6-methylpyridazine + NaCNLoss of Cyanide

Reaction Setup

Work-up

Purification & Analysis

Dissolve 6-Methylpyridazine-3-carbonitrile
in appropriate solvent

Add Nucleophile
(and base if required)

Heat to desired temperature
(e.g., Reflux)

Monitor reaction
(e.g., by TLC)

Cool reaction mixture

Reaction Complete

Remove solvent
(Rotary Evaporation)

Aqueous work-up
(Extraction)

Dry organic layer
(e.g., Na₂SO₄)

Filter and concentrate

Column Chromatography
or Recrystallization

Crude Product

Characterization
(NMR, MS)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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